molecular formula C30H29NO5 B14093021 1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14093021
M. Wt: 483.6 g/mol
InChI Key: HVSRVBHESHUHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:

    Aldol Condensation: Formation of the chromeno[2,3-c]pyrrole core.

    Substitution Reactions: Introduction of ethoxy and methoxy groups.

    Cyclization: Formation of the dihydrochromeno structure.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Ethoxyphenyl)-2-[2-(4-methylphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C30H29NO5

Molecular Weight

483.6 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H29NO5/c1-5-35-23-8-6-7-21(17-23)26-25-27(32)24-16-18(2)15-19(3)28(24)36-29(25)30(33)31(26)14-13-20-9-11-22(34-4)12-10-20/h6-12,15-17,26H,5,13-14H2,1-4H3

InChI Key

HVSRVBHESHUHKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C=C(C=C5C3=O)C)C

Origin of Product

United States

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